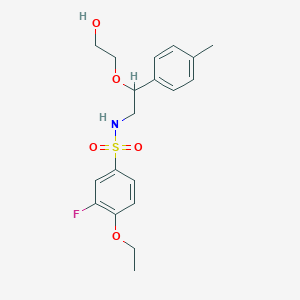
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde: is a chemical compound with the molecular formula C11H5ClF3NO2 and a molecular weight of 275.61 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde typically involves the reaction of 3-(diethylamino)acetanilide with the Vilsmeier reagent . The electron-donating nature of the diethylamino group facilitates the selective formation of the singly formylated product . Careful temperature control is essential to achieve an adequate yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness .
化学反応の分析
Types of Reactions: 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of the chloro group.
Condensation Reactions: Forms amides when reacted with substituted carboxylic acids in the presence of catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and triethylamine (TEA).
Common Reagents and Conditions:
Vilsmeier Reagent: Used in the initial synthesis.
EDC and TEA: Used in condensation reactions to form amides.
Major Products:
科学的研究の応用
Chemistry: 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is used in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry .
Biology and Medicine: This compound is a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals .
Industry: It is used in the development of materials with specific electronic properties, making it valuable in material science .
作用機序
The mechanism of action for 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde is not extensively documented. its reactivity is primarily due to the presence of the chloro and trifluoromethoxy groups, which influence its chemical behavior .
類似化合物との比較
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core but lacks the trifluoromethoxy group.
2-Chloro-7-(diethylamino)quinoline-3-carbaldehyde: Similar structure but with a diethylamino group instead of trifluoromethoxy.
Uniqueness: The presence of the trifluoromethoxy group in 2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde imparts unique electronic properties, making it distinct from other quinoline derivatives .
特性
IUPAC Name |
2-chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-7(5-17)3-6-1-2-8(4-9(6)16-10)18-11(13,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACEIOQUUWABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Hydroxyphenyl)methyl]-3-methyl-1-propylurea](/img/structure/B2587184.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2587186.png)

![9-(5-chloro-2-methylphenyl)-3-cinnamyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2587190.png)
![Methyl 2-[2-(4-cyanobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2587191.png)
![3-(3-Chlorophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2587192.png)




![6-fluoro-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2587199.png)
![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B2587200.png)
